3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridazine ring, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the cyclopropyl group, and the attachment of the pyrrolidinyl moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.
Coupling Reactions: Attachment of the pyrrolidinyl moiety using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-containing Compounds: Similar compounds with cyclopropyl groups may include cyclopropylamines and cyclopropyl ketones.
Pyridazine Derivatives: Other pyridazine derivatives may include 3,6-dichloropyridazine and 3,6-dimethylpyridazine.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C19H21FN4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C19H21FN4O2/c1-12-8-17(21-9-15(12)20)19(25)24-7-6-13(10-24)11-26-18-5-4-16(22-23-18)14-2-3-14/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3 |
InChI Key |
MLHLLPSMIKMDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
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